methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate
Description
Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate is an indole derivative featuring a 4-chlorobenzyl group at the N1 position and a methyl ester at the C3 position. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The 4-chlorobenzyl substituent enhances lipophilicity and may influence binding interactions with biological targets, while the ester group modulates pharmacokinetic properties compared to carboxylic acids .
Properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNEOSWBCDSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359204 | |
| Record name | 9T-1501 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761402-59-9 | |
| Record name | 9T-1501 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole-3-carboxylic acid and 4-chlorobenzyl chloride.
Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl indole-3-carboxylate.
Substitution Reaction: The methyl indole-3-carboxylate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or indole positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
2.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate exhibit significant cytotoxicity against various cancer cell lines, including:
- SW620 (colon cancer)
- PC-3 (prostate cancer)
- NCI-H23 (lung cancer)
For instance, compounds derived from this indole core demonstrated IC50 values ranging from 0.56 to 0.83 µM, indicating potent activity against these cell lines . The mechanism of action involves the activation of caspases, which are crucial for apoptosis in cancer cells, thereby providing a pathway for therapeutic intervention .
2.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the indole core and substituents can significantly affect biological activity. Compounds with specific substituents, such as hydroxyl groups, have shown enhanced cytotoxic effects . This suggests that further exploration of SAR could lead to the development of more effective anticancer agents.
Potential Applications in Drug Development
The unique chemical structure of this compound positions it as a valuable scaffold for drug development:
- Caspase Activators : Given its role in activating caspases, this compound could be further explored for developing drugs targeting apoptotic pathways in cancer therapy.
- Hybrid Molecules : The potential to create hybrid compounds by combining this indole derivative with other pharmacophores could enhance efficacy and selectivity against cancer cells .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds based on this compound:
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The chlorobenzyl group can enhance these interactions through additional binding sites or by altering the compound’s overall conformation.
Comparison with Similar Compounds
Core Heterocycle Modifications
a. Benzimidazole Derivatives
- Methyl 1-(4-chlorobenzyl)-2-(4-methylpiperazin-1-yl)-1H-benzimidazole-5-carboxylate (): The benzimidazole core introduces two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Biological activity may differ significantly due to interactions with protonated amines in physiological conditions.
b. Indazole Derivatives
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate ():
- The indazole core (two fused rings with adjacent nitrogens) increases rigidity and electronic delocalization compared to indole.
- The 4-fluorobenzyl group introduces a smaller, more electronegative substituent, affecting dipole moments and binding affinity.
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Substituents | Biological Implications |
|---|---|---|---|
| Target Compound | Indole | 4-Cl-benzyl, methyl ester | Lipophilic, ester hydrolysis |
| Benzimidazole Analog (Ev2) | Benzimidazole | 4-Cl-benzyl, methylpiperazine | Enhanced solubility, basicity |
| Indazole Analog (Ev11) | Indazole | 4-F-benzyl, methyl ester | Rigid structure, altered polarity |
Substituent Variations
a. 4-Chlorobenzyl vs. 4-Fluorobenzyl
- Electronic Effects : Chlorine (Cl) is less electronegative than fluorine (F), leading to weaker electron-withdrawing effects. This impacts resonance stabilization and interactions with aromatic receptors.
- Legal Status : Fluorobenzyl indole carboxylates (e.g., FUB-PB-22 in ) are regulated as Schedule I substances, highlighting the sensitivity of substituent choice to legal restrictions .
b. Ester vs. Carboxylic Acid
- Methyl Ester (Target Compound) : Increased lipophilicity enhances membrane permeability but may reduce direct receptor binding compared to carboxylic acids.
- 1-(4-Chlorobenzyl)-1H-Indole-3-Carboxylic Acid (): The free carboxylic acid can form ionic interactions with basic residues in proteins, improving target engagement but reducing oral bioavailability.
Table 2: Substituent Impact on Properties
| Substituent | Polarity | Bioavailability | Example Compound (CAS) |
|---|---|---|---|
| 4-Cl-benzyl + ester | Moderate | High | Target compound (Not reported) |
| 4-F-benzyl + ester | Higher | Moderate | FUB-PB-22 (1800098-36-5, Ev15) |
| 4-Cl-benzyl + acid | High | Low | 93548-89-1 (Ev8) |
Crystallographic and Solid-State Properties
- Dihedral Angles : In structurally related compounds (), the angle between the indole and aryl rings ranges from 58.41° to 86.97°, influenced by substituent bulk. The target compound’s 4-chlorobenzyl group likely induces a similar angle (~80–85°), affecting crystal packing and π-π interactions .
- Hydrogen Bonding : Analogous to methyl 1-methyl-1H-indole-3-carboxylate (), the ester carbonyl oxygen may act as a hydrogen-bond acceptor, forming dimers or chains in the crystal lattice.
Table 3: Crystallographic Data
| Compound | Dihedral Angle (°) | Key Interactions |
|---|---|---|
| Target Compound (Predicted) | ~80–85 | C=O···H–C, Cl···π |
| 2-Benzyl-6-chloro-indole (Ev3) | 86.97 | C–H···π, Cl···π |
| Methyl 1-methyl-indole (Ev4) | Not reported | C=O···H–C (dimer) |
Biological Activity
Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate (CAS Number: 761402-59-9) is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The following sections delve into its biological activities, mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C17H14ClNO2
- Molecular Weight : 299.75 g/mol
- Structure : The compound features a methyl ester functional group at the 3-position of the indole ring and a 4-chlorobenzyl group at the 1-position.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve interference with cellular signaling pathways, particularly those related to apoptosis. For instance, studies have shown that derivatives of this compound can activate procaspases and increase caspase-8 activation, leading to programmed cell death in cancer cells .
Table 1: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Induces apoptosis via caspase activation |
| A549 | 29.1 | Modulates c-jun N-terminal kinase signaling |
| HepG2 | Varies | Alters NF-kB signaling pathways |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. The compound's Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| A. baumannii | <100 | <100 |
| K. pneumoniae | <100 | <100 |
| Methicillin-resistant S. aureus | <64 | <128 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The indole ring system is known for its ability to modulate various biological processes, including cell signaling and apoptosis . The presence of the chlorobenzyl group enhances binding affinity and specificity towards these targets, thereby influencing the compound's pharmacological properties .
Synthesis and Research Applications
The synthesis of this compound typically involves a multi-step process starting from methyl indole-3-carboxylate and utilizing N,N-dimethylformamide as a solvent . This compound serves as a scaffold for the development of new pharmaceuticals and is employed in studies to understand the interaction between indole derivatives and biological molecules.
Synthesis Steps
- React methyl indole-3-carboxylate with NaH in DMF.
- Add 4-chlorobenzyl bromide to the mixture.
- Quench the reaction with NH4Cl and extract the product using ethyl acetate.
Case Studies
Recent studies have focused on optimizing derivatives of this compound for enhanced anticancer activity. For example, modifications at the indole position have been shown to improve solubility and metabolic stability while maintaining or enhancing cytotoxic effects against various cancer cell lines .
Q & A
Basic Research Questions
Q. What is the synthetic route for methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of 1H-indole-3-carboxylic acid derivatives. A typical procedure involves reacting 1H-indole-3-carboxylic acid with 4-chlorobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 4-chlorobenzyl group at the indole N1 position. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the methyl ester. Optimization includes controlling reaction temperature (0–25°C for alkylation, reflux for esterification) and stoichiometric ratios (1:1.1 molar ratio of indole to benzyl bromide) to maximize yield .
Q. How is the structure of this compound characterized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the methyl ester group appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C), while the 4-chlorobenzyl group shows aromatic protons at 7.2–7.4 ppm .
- Mass Spectrometry (HR-ESI-MS) : Provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 314.07 for C₁₇H₁₄ClNO₂) .
- X-ray Crystallography : Resolves spatial arrangement, confirming coplanarity of the indole ring and ester group. Hydrogen bonding (C–H⋯O) and π-π stacking stabilize the crystal lattice .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence stability and solubility?
- Methodology : X-ray diffraction reveals three intermolecular C–H⋯O hydrogen bonds forming a 2D sheet structure in the ab plane. Parallel sheets interact via C–H⋯π stacking, reducing solubility in nonpolar solvents. Stability is enhanced by these interactions, requiring polar aprotic solvents (e.g., DMF) for dissolution .
Q. What experimental designs are suitable for evaluating its bioactivity, such as enzyme inhibition or anticancer activity?
- Methodology :
- In vitro assays : Use kinase inhibition assays (e.g., Mcl-1 protein binding) with IC₅₀ determination via fluorescence polarization.
- Cellular studies : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include controls (e.g., untreated cells) and structure-activity comparisons with analogs lacking the 4-chlorobenzyl group .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Methodology : Synthesize analogs (e.g., 3-methylbenzyl or 4-fluorobenzyl derivatives) and compare activities. For example:
- Replace 4-chlorobenzyl with 3-chlorobenzyl to assess steric effects.
- Replace the methyl ester with ethyl or tert-butyl esters to study lipophilicity impacts.
- Use molecular docking to predict binding affinity changes to target proteins (e.g., Mcl-1) .
Q. How can contradictory spectral data (e.g., NMR shifts in different solvents) be resolved?
- Methodology :
- Solvent effects : Record NMR in deuterated DMSO vs. CDCl₃. Polar solvents (DMSO) may deshield aromatic protons due to hydrogen bonding.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes (e.g., restricted rotation of the benzyl group) .
Q. What computational methods validate experimental findings, such as electronic structure or reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental bond lengths/angles.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals forces) from crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
